3-Octenoic Acid: A Comprehensive Technical Guide
3-Octenoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of 3-octenoic acid. It includes tabulated quantitative data, detailed experimental protocols for characterization, and a visualization of a key signaling pathway, offering a valuable resource for professionals in research and drug development.
Core Chemical and Physical Properties
3-Octenoic acid, a medium-chain fatty acid, possesses a range of chemical and physical properties that are critical for its handling, characterization, and application in various scientific contexts. These properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | oct-3-enoic acid | [1] |
| Synonyms | 2-Heptene-1-carboxylic acid, Δ3-Octenoic acid | [1] |
| CAS Number | 1577-19-1 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | White solid; Oily, fatty aroma | |
| Melting Point | Not available | |
| Boiling Point | 240-242 °C at 760 mmHg | |
| Density | 0.928-0.938 g/cm³ at 20 °C | |
| Solubility | Slightly soluble in water; soluble in most organic solvents and ethanol. | |
| Refractive Index | 1.443-1.450 at 20 °C | |
| Flash Point | 141.3 °C | |
| pKa (Predicted) | ~5.05 |
Experimental Protocols
The characterization of 3-octenoic acid relies on standard analytical techniques for fatty acids. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Objective: To determine the purity of a 3-octenoic acid sample and confirm its molecular weight and fragmentation pattern.
Methodology:
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Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):
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To a known quantity of 3-octenoic acid (e.g., 10 mg) in a glass vial, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
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Seal the vial and heat at 60°C for 1 hour.
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After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of distilled water.
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Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.
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Carefully transfer the upper hexane layer containing the FAME to a clean vial for GC-MS analysis.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Injector Temperature: 250°C.
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Injection Volume: 1 µL in splitless mode.
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Oven Temperature Program:
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Initial temperature: 50°C, hold for 2 minutes.
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Ramp to 150°C at 10°C/min.
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Ramp to 250°C at 20°C/min, hold for 5 minutes.
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MSD Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Scan Range: m/z 40-400.
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Data Analysis:
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The purity is determined by the relative peak area of the 3-octenoic acid methyl ester in the total ion chromatogram (TIC).
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The mass spectrum is analyzed to confirm the molecular ion peak and the characteristic fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of 3-octenoic acid, including the position of the double bond and the stereochemistry if applicable.
Methodology:
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Sample Preparation:
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Dissolve approximately 10-20 mg of 3-octenoic acid in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in an NMR tube.
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NMR Instrumentation and Parameters:
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Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
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¹H NMR:
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Acquire a standard proton spectrum.
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Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
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¹³C NMR:
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Acquire a standard carbon spectrum with proton decoupling.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
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2D NMR (COSY, HSQC, HMBC):
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Acquire 2D spectra as needed to resolve complex spin systems and confirm connectivity.
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Data Analysis:
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Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
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Assign the chemical shifts of all proton and carbon signals to the corresponding atoms in the 3-octenoic acid structure.
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Analyze coupling constants in the ¹H NMR spectrum to determine the stereochemistry of the double bond (cis or trans).
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Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the characteristic functional groups present in 3-octenoic acid.
Methodology:
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Sample Preparation:
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For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
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For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
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IR Instrumentation and Parameters:
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Spectrometer: Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
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Technique: Transmission or Attenuated Total Reflectance (ATR).
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Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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Data Analysis:
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Analyze the resulting spectrum for characteristic absorption bands corresponding to the carboxylic acid O-H stretch (broad, ~3300-2500 cm⁻¹), the carbonyl C=O stretch (~1710 cm⁻¹), and the C=C stretch (~1650 cm⁻¹).
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Biological Activity and Signaling Pathway
Medium-chain fatty acids (MCFAs) like 3-octenoic acid are not only metabolic fuels but also act as signaling molecules. One of the key signaling pathways activated by MCFAs is through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).
GPR40 Signaling Pathway
The following diagram illustrates the activation of the GPR40 signaling pathway by a medium-chain fatty acid.
Caption: GPR40 signaling pathway activated by a medium-chain fatty acid.
Synthesis of 3-Octenoic Acid
A common synthetic route to 3-alkenoic acids involves the Wittig reaction or a related olefination reaction. A plausible, though not explicitly detailed in the provided search results, synthesis of 3-octenoic acid could proceed as follows:
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Preparation of the Phosphonium (B103445) Ylide: Pentanal can be reacted with a phosphonium ylide derived from a haloacetic acid ester (e.g., ethyl bromoacetate) and triphenylphosphine.
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Wittig Reaction: The ylide would then react with pentanal to form ethyl 3-octenoate. The stereochemistry of the double bond (cis or trans) can often be influenced by the reaction conditions and the specific type of ylide used.
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Hydrolysis: The resulting ester, ethyl 3-octenoate, is then hydrolyzed under acidic or basic conditions to yield 3-octenoic acid.
This represents a general synthetic strategy, and specific reaction conditions would need to be optimized for yield and purity.
Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties of 3-octenoic acid, along with methodologies for its characterization and a relevant biological signaling pathway. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this and related medium-chain fatty acids.
